molecular formula C23H23N3O5S2 B2408945 2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105242-81-6

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide

Cat. No. B2408945
CAS RN: 1105242-81-6
M. Wt: 485.57
InChI Key: LQPRLCPNQITJEN-UHFFFAOYSA-N
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Description

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
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Scientific Research Applications

Dye-Sensitized Solar Cells (DSSCs)

The compound has been investigated as a photosensitizer for DSSCs. These solar cells utilize organic dyes to absorb sunlight and generate electricity. The metal-free organic dyes derived from this compound—specifically, 24-SC and 34-SC—have shown promising results. They exhibit overall conversion efficiencies of 0.78 under full sunlight irradiation . The geometry and energies of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) play a crucial role in their performance.

Synthetic Intermediates

The compound’s unique structure makes it a valuable synthetic intermediate. Researchers have employed it in the synthesis of other complex molecules. For instance:

Antitumor Activity and ROS-Mediated Apoptosis

A related chalcone derivative, (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one (DPP23) , has been studied for its antitumor properties. It induces apoptosis in cancer cells through reactive oxygen species (ROS) generation. Understanding the mechanism behind ROS production by this compound remains an active area of research .

Mechanism of Action

Target of Action

Similar compounds with a 3,5-dimethoxyphenyl group have been found to target reactive oxygen species (ros) generation in cancer cells . This suggests that the compound might also interact with ROS or related pathways.

Mode of Action

Similar compounds have been found to exert antitumor activity through ros-mediated apoptosis in cancer cells . This suggests that the compound might interact with its targets to increase ROS levels, leading to apoptosis in cancer cells.

Biochemical Pathways

The compound may affect the glutathione metabolism pathway, as similar compounds have been found to modulate the expression of genes involved in this pathway . This can lead to an increase in ROS levels and subsequent apoptosis in cancer cells.

Pharmacokinetics

The compound’s predicted boiling point is 5366±600 °C , and its predicted density is 1.306±0.06 g/cm3 . These properties might influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Based on the potential targets and mode of action, the compound might increase ros levels in cancer cells, leading to apoptosis .

properties

IUPAC Name

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-5-15-6-8-17(9-7-15)26(2)33(27,28)20-10-11-32-21(20)23-24-22(25-31-23)16-12-18(29-3)14-19(13-16)30-4/h6-14H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPRLCPNQITJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-ethylphenyl)-N-methylthiophene-3-sulfonamide

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